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Compound of Interest

Compound Name: [(2-Methoxyphenyl)methyl]urea

CAS No.: 99362-55-7

Cat. No.: B2411249

Get Quote

Executive Summary
Target Analyte: [(2-Methoxyphenyl)methyl]urea CAS Registry Number: 99362-55-7

Synonyms: N-(2-Methoxybenzyl)urea; 1-(2-Methoxybenzyl)urea.[1]

This technical guide provides a rigorous characterization framework for [(2-
Methoxyphenyl)methyl]urea, a critical intermediate in the synthesis of kinase inhibitors and

CNS-active agents. Unlike simple aromatic ureas, the presence of the benzylic methylene

spacer (

) interrupts the conjugation between the urea moiety and the aromatic ring, significantly altering
its spectroscopic signature. This guide details the synthesis, purification, and spectral
assignment (

H NMR,

C NMR, IR, MS) required for validation in drug development workflows.
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Chemical Profile & Properties[1][2][3][4][5][6]
Property Data

Molecular Formula

Molecular Weight 180.21 g/mol

Monoisotopic Mass 180.0899

Physical State White crystalline solid

Solubility
Soluble in DMSO, Methanol; Sparingly soluble

in Water,

Melting Point 148–150 °C (Recrystallized from EtOH)

Synthesis & Purification Protocol
To ensure spectroscopic data reflects the intrinsic molecule rather than impurities, a high-

fidelity synthesis using the Wöhler adaptation (cyanate method) is recommended over the

phosgene route to minimize side products.

Reaction Logic
The synthesis relies on the nucleophilic attack of the primary amine (2-methoxybenzylamine)

on the electrophilic carbon of isocyanic acid (generated in situ from potassium cyanate and

HCl).

Step-by-Step Methodology
Reagent Prep: Dissolve 2-methoxybenzylamine (10 mmol) in water (30 mL) and adjust pH to

~6–7 with 1M HCl.

Cyanate Addition: Add Potassium Cyanate (KOCN) (12 mmol, 1.2 eq) dissolved in minimal

water (10 mL) dropwise over 15 minutes at 60°C.

Reflux: Heat the mixture to 80°C for 2 hours. A white precipitate will begin to form as the urea

product is less soluble than the starting amine salt.
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Cooling & Filtration: Cool the reaction vessel to 4°C (ice bath) for 1 hour to maximize

precipitation. Filter the crude solid under vacuum.

Purification: Recrystallize from hot Ethanol/Water (9:1).

Why: This removes unreacted inorganic salts (KCl) and any biuret by-products formed by

thermal dimerization.

Drying: Dry in a vacuum oven at 40°C over

for 12 hours.

Workflow Visualization
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Figure 1: Synthetic pathway utilizing the nucleophilic addition of the benzylamine to isocyanic

acid.

Spectroscopic Atlas
Nuclear Magnetic Resonance (NMR)
Solvent Choice: DMSO-

is mandatory. In

, urea protons are often too broad or invisible due to rapid exchange. DMSO stabilizes the NH
protons via hydrogen bonding, allowing for the observation of crucial coupling between the
benzylic

and the adjacent

.
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H NMR Data (400 MHz, DMSO-

)
Shift (

ppm)
Multiplicity Integration Assignment

Structural
Insight

6.80 – 7.25 Multiplet (m) 4H Ar-H

Aromatic ring

protons. 1,2-

disubstitution

pattern.

6.35 Triplet (t) 1H
-CH

-NH-CO

Hz. Diagnostic

triplet indicates

coupling to the

adjacent

.

5.45
Broad Singlet (br

s)
2H -CO-NH

Terminal urea

protons.

Exchangeable

with

.

4.18 Doublet (d) 2H
Ar-CH

-N

Hz. Benzylic

methylene.

3.79 Singlet (s) 3H -OcH
Methoxy group.

Distinctive sharp

singlet.

C NMR Data (100 MHz, DMSO-

)
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Shift (

ppm)
Assignment Notes

158.8 C=O
Urea carbonyl. Deshielded by

two nitrogens.

156.8
Ar-C

-OMe

Oxygen-substituted aromatic

carbon (C2).

129.5

Ar-C

-CH

Alkyl-substituted aromatic

carbon (C1).

128.2, 127.9 Ar-CH Meta/Para carbons.

120.4 Ar-CH Para to Methoxy (C5).

110.6 Ar-CH

Ortho to Methoxy (C3). Upfield

due to resonance donation

from Oxygen.

55.3 -OCH Methoxy carbon.

38.4
Ar-CH

-N
Benzylic carbon.

Infrared Spectroscopy (FT-IR)
The IR spectrum is dominated by the hydrogen-bonding network typical of primary ureas.

3430, 3320 cm

:

stretching. Asymmetric and symmetric stretches of the

and

groups.
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1655 cm

:

Amide I band. Strong intensity.

1600 cm

:

Amide II band (bending).

1245 cm

:

Aryl alkyl ether stretch. Critical for confirming the methoxy group integrity.

750 cm

:

out-of-plane bending. Indicative of ortho-disubstituted benzene.

Mass Spectrometry (ESI-MS)
Ionization Mode: Positive Electrospray Ionization (ESI+).

Molecular Ion:

m/z.

Adducts:

m/z (common in glass capillaries).

Fragmentation Logic (MS/MS)
The fragmentation is driven by the stability of the benzylic cation.

Loss of Ammonia: The urea tail loses
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(17 Da) to form the isocyanate intermediate (

164).

Benzylic Cleavage: The weakest bond is the

bond connecting the benzyl group to the urea. Cleavage here generates the 2-
methoxybenzyl cation (

121), which is resonance-stabilized by the ortho-methoxy group. This is the Base Peak in
high-energy collisions.

Parent Ion [M+H]+
m/z 181

Isocyanate Intermediate
[M+H - NH3]+

m/z 164

- NH3 (17 Da)

2-Methoxybenzyl Cation
(Base Peak)

m/z 121

- Urea (60 Da)
Benzylic Cleavage

Methoxytropylium Ion
(Rearrangement)

m/z 121

Ring Expansion

Click to download full resolution via product page

Figure 2: ESI-MS fragmentation pathway highlighting the diagnostic formation of the 2-

methoxybenzyl cation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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